N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide: is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- 2-acetamido-5-sulfamoyl-1,3,4-thiadiazole
Uniqueness
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, depending on the specific context .
Properties
Molecular Formula |
C13H17N3O3S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O3S2/c1-3-19-9-8-12-14-15-13(20-12)16-21(17,18)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,16) |
InChI Key |
VSLQZKUMZSVPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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